Ethyl n-benzoylserinate

Description

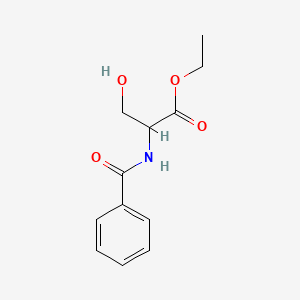

Ethyl n-benzoylserinate is an organic compound classified as an ester. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is known for its unique chemical structure, which includes a benzoyl group attached to the nitrogen atom of serine, an amino acid. This compound has various applications in scientific research and industry due to its distinctive properties.

Properties

CAS No. |

6332-41-8 |

|---|---|

Molecular Formula |

C12H15NO4 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

ethyl 2-benzamido-3-hydroxypropanoate |

InChI |

InChI=1S/C12H15NO4/c1-2-17-12(16)10(8-14)13-11(15)9-6-4-3-5-7-9/h3-7,10,14H,2,8H2,1H3,(H,13,15) |

InChI Key |

PLBWFFODNNJIHY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CO)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl n-benzoylserinate can be synthesized through the esterification of n-benzoylserine with ethanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of alternative catalysts, such as solid acid catalysts, can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

2.1. Hydrolysis

Ethyl esters typically undergo hydrolysis in acidic or basic conditions to yield carboxylic acids. For example:

This aligns with esterification/hydrolysis mechanisms observed in ethyl 2-cyano-3-phenylacrylate derivatives .

2.2. Enolate Formation

If the compound contains a carbonyl group adjacent to an α-hydrogen (e.g., α,β-unsaturated esters), enolate intermediates may form under basic conditions, enabling nucleophilic additions or condensations. For instance, enamine intermediates in condensation reactions (e.g., Robinson annulation) involve similar enolate chemistry .

2.3. Thermodynamic Stability

Thermodynamic data from analogous compounds (e.g., benzylidenemalononitrile derivatives) show that reactions involving alkyl chains (e.g., −CH₂ groups) are endothermic and endergonic, with ΔH ranging from 10.5 to 218.6 kJ/mol−¹ . These values suggest that stability depends on substituent effects and hydrogen bonding.

Analytical Characterization

Common methods for structural confirmation include:

-

NMR Spectroscopy : Used to identify dipole moments and substituent effects, as seen in benzylidenemalononitrile derivatives (e.g., dipole moments of 3.15–8.39 Debye) .

-

FT-IR : Monitors functional groups like carbonyls (C=O), nitriles (C≡N), and esters (C-O).

-

Mass Spectrometry : Confirms molecular weight and fragmentation patterns.

Data Tables (Analogous Compounds)

Table 1: Thermodynamic Data for Related Compounds

| Compound | ΔH (kJ/mol−¹) | ΔG (kJ/mol−¹) | Dipole Moment (Debye) |

|---|---|---|---|

| Benzylidenemalononitrile 1 | 218.6 | 270.6 | 5.92 |

| Benzylidenemalononitrile 3 | 113.6 | 171.6 | 8.39 |

| Ethyl 2-cyano-3-phenylacrylate 4 | 10.5 | 21.1 | 3.15 |

Source: Synthesis and thermodynamic analysis of benzylidenemalononitrile and ethyl 2-cyano-3-phenylacrylate derivatives .

Research Gaps

-

Structural Elucidation : No crystallographic or spectroscopic data exists for "Ethyl n-benzoylserinate."

-

Reactivity : Unknown reactivity under acidic/basic conditions, oxidation, or nucleophilic attack.

-

Biological Activity : No toxicity, stability, or bioavailability studies reported.

Scientific Research Applications

Ethyl n-benzoylserinate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl n-benzoylserinate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release n-benzoylserine, which may interact with enzymes and receptors in biological systems. The benzoyl group can also participate in various chemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Ethyl n-benzoylserinate can be compared with other esters such as ethyl acetate and methyl butyrate. While these compounds share similar ester functionalities, this compound is unique due to the presence of the benzoyl group and the serine moiety. This structural difference imparts distinct chemical and biological properties to this compound .

Similar Compounds

Ethyl acetate: Commonly used as a solvent and in the production of fragrances.

Methyl butyrate: Known for its fruity odor and used in flavorings and perfumes.

Ethyl benzoate: Used in the manufacture of perfumes and as a solvent for resins and synthetic materials.

This compound stands out due to its unique structure and versatile applications in various fields of research and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.